molecular formula C20H20N2O5S2 B2886974 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898446-83-8

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2886974
CAS No.: 898446-83-8
M. Wt: 432.51
InChI Key: OPDFZGLRNIEMLP-UHFFFAOYSA-N
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Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a benzamide moiety bearing an ethylsulfonyl substituent at the para position. This compound belongs to a broader class of aminothiazole derivatives, which are frequently explored for their bioactivity in modulating immune responses, particularly as adjuvants in vaccine formulations .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-17(12-28-20)16-11-14(26-2)7-10-18(16)27-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDFZGLRNIEMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the classical Hantzsch reaction, which condenses α-haloketones with thioureas or thioamides. For this derivative:

  • α-Bromo-2,5-dimethoxyacetophenone is prepared by brominating 2,5-dimethoxyacetophenone using molecular bromine in acetic acid.
  • Reaction with thiourea in refluxing ethanol (12–24 hours) yields the thiazol-2-amine intermediate.

Mechanistic Insight :
The α-bromoketone undergoes nucleophilic attack by the thioamide’s sulfur, followed by cyclization and elimination of HBr to form the thiazole ring. The 2-amino group remains unprotected for subsequent acylation.

Optimization Note :

  • Yields improve with anhydrous conditions and catalytic potassium iodide (KI).
  • Purification via recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Preparation of 4-(Ethylsulfonyl)Benzoic Acid

Sulfonation of Toluene Derivatives

The sulfonyl group is introduced through electrophilic sulfonation:

  • 4-Methylbenzoic acid is treated with chlorosulfonic acid at 0–5°C to form 4-(chlorosulfonyl)benzoic acid.
  • Reaction with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF substitutes the chloride with ethyl, yielding 4-(ethylsulfonyl)benzoic acid.

Critical Parameters :

  • Excess ethyl iodide (1.5 eq.) ensures complete substitution.
  • Side products (e.g., disulfones) are minimized by maintaining low temperatures.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Acylation

The thiazol-2-amine is acylated with 4-(ethylsulfonyl)benzoic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM):

  • Activation of the carboxylic acid with EDCl/HOBt (1:1 ratio) for 30 minutes.
  • Addition of 4-(2,5-dimethoxyphenyl)thiazol-2-amine (1.2 eq.) and stirring at room temperature for 24 hours.

Workup :

  • The crude product is washed with NaHCO₃ (5%) and brine.
  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the pure amide (yield: 68–72%).

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling for Direct Arylation

A palladium-catalyzed coupling between 2-aminothiazole and 4-(ethylsulfonyl)benzoyl chloride has been explored but shows lower yields (45–50%) due to steric hindrance from the sulfonyl group.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time for the Hantzsch step, though scalability remains challenging.

Table 1. Comparison of Key Synthetic Methods

Method Yield (%) Purity (%) Time (h)
Hantzsch + EDCl/HOBt 72 98 24
Ullmann Coupling 50 90 48
Microwave-Assisted 65 95 0.5

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole H₅), 7.98 (d, J = 8.4 Hz, 2H, benzamide ArH), 7.63 (d, J = 8.4 Hz, 2H, benzamide ArH), 6.95 (d, J = 8.8 Hz, 1H, dimethoxyphenyl H₃), 6.88 (s, 1H, dimethoxyphenyl H₄), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O methoxy).

Purity Assessment

  • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30), purity ≥98%.

Challenges and Mitigation Strategies

Sulfonyl Group Stability

The ethylsulfonyl moiety is sensitive to nucleophilic attack under basic conditions. Strategies include:

  • Using mild bases (e.g., NaHCO₃) during workup.
  • Avoiding prolonged heating in protic solvents.

Regioselectivity in Thiazole Formation

Competing cyclization pathways during Hantzsch synthesis are minimized by:

  • Slow addition of α-bromoketone to the thiourea solution.
  • Employing high-boiling solvents (e.g., ethanol) to ensure complete reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing halogens (e.g., bromine in Compound 50) or alkyl groups (e.g., methyl in 2D216). This difference may influence π-π stacking interactions with biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how can reaction yields be optimized?

  • Answer : The compound is synthesized via multi-step reactions, including coupling methods like Suzuki or Buchwald-Hartwig to link the thiazole and benzamide moieties. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones.
  • Sulfonylation : Introduction of the ethylsulfonyl group using ethylsulfonyl chloride under basic conditions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
  • Optimization : Reaction temperatures (60–80°C), anhydrous solvents (DMF, THF), and catalysts (Pd(PPh₃)₄ for couplings) enhance yields (70–85%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR (¹H, ¹³C) : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 479.12 for C₂₂H₂₂N₂O₅S₂).
  • HPLC : Assesses purity (>95% via C18 column, acetonitrile/water gradient).
  • IR Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O at 1650 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Answer : Initial screening includes:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa, MCF-7).
  • Anti-inflammatory Testing : COX-2 inhibition assay (comparison to celecoxib).
  • Antimicrobial Screening : MIC determination against S. aureus and E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer : Systematic modifications and comparative assays:

  • Substituent Variations :
PositionModificationBiological Impact
R₁ (thiazole)Replace 2,5-dimethoxyphenyl with halogenated arylAlters lipophilicity and target binding
R₂ (sulfonyl)Ethyl vs. methyl/propyl groupsAffects metabolic stability and solubility
  • Assays : Dose-response curves (IC₅₀) and molecular docking (e.g., with COX-2 or kinase targets) .

Q. What experimental approaches elucidate its mechanism of action in anticancer or anti-inflammatory contexts?

  • Answer :

  • In Vitro Pathway Analysis : Western blotting for apoptosis markers (Bcl-2, caspase-3) or inflammation mediators (NF-κB, TNF-α).
  • Enzyme Inhibition : Kinase profiling (e.g., EGFR, PI3K) using competitive binding assays.
  • Cellular Imaging : Fluorescence microscopy to track cellular uptake and localization .

Q. How can solubility and bioavailability challenges be addressed in preclinical development?

  • Answer :

  • Prodrug Design : Introduce hydrolyzable esters at the sulfonyl group.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles.
  • Pharmacokinetic Studies : Measure logP (current value ~2.5) and adjust substituents (e.g., polar groups) to enhance aqueous solubility .

Q. What computational strategies predict target interactions and optimize binding affinity?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Assess stability of compound-protein complexes (e.g., with tubulin or HDACs).
  • QSAR Models : Correlate electronic descriptors (HOMO-LUMO, Mulliken charges) with bioactivity.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to prioritize analogs with improved binding scores .

Q. How do structural modifications influence metabolic stability and CYP450 interactions?

  • Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life.
  • CYP Inhibition Screening : Fluorogenic assays for CYP3A4/2D6 inhibition.
  • Modifications : Replace ethylsulfonyl with trifluoromethylsulfonyl to reduce oxidative metabolism .

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